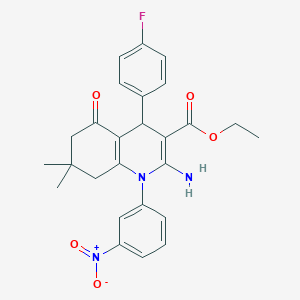

Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Description

Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a polycyclic quinoline derivative with a complex substitution pattern. The molecule features a hexahydroquinoline core substituted at positions 1, 2, 3, 4, and 5. Key functional groups include:

- 4-(4-Fluorophenyl): Introduces aromaticity and lipophilicity.

- 7,7-Dimethyl groups: Contribute to steric bulk and conformational rigidity.

- 5-Oxo group: Stabilizes the enol tautomer and modulates solubility.

- Ethyl carboxylate ester: Improves bioavailability and metabolic stability compared to free carboxylic acids.

Its synthesis likely involves multi-step cyclocondensation reactions, similar to methods described for analogous quinoline derivatives under microwave irradiation or solvent-mediated conditions .

Properties

Molecular Formula |

C26H26FN3O5 |

|---|---|

Molecular Weight |

479.5 g/mol |

IUPAC Name |

ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate |

InChI |

InChI=1S/C26H26FN3O5/c1-4-35-25(32)23-21(15-8-10-16(27)11-9-15)22-19(13-26(2,3)14-20(22)31)29(24(23)28)17-6-5-7-18(12-17)30(33)34/h5-12,21H,4,13-14,28H2,1-3H3 |

InChI Key |

KGNWXWQMMGSRPL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)F)C(=O)CC(C2)(C)C)C4=CC(=CC=C4)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-fluoroaniline with 3-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to yield the desired quinoline derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives in cancer treatment. Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

- Study Findings : A series of derivatives based on similar quinoline structures demonstrated significant antiproliferative activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Compounds exhibited IC50 values ranging from 1.9 to 7.52 µg/mL .

2. Antibacterial Properties

Quinoline derivatives have also been explored for their antibacterial effects. The compound has been associated with enhanced antibacterial activity against a range of pathogens:

- Mechanism of Action : The mechanism often involves interference with bacterial DNA gyrase or topoisomerase IV, which are critical for bacterial replication and survival .

The synthesis of this compound typically involves multi-step reactions starting from simpler quinoline derivatives. The synthesis pathway often includes:

- Formation of the Quinoline Skeleton : Initial reactions involve the condensation of appropriate anilines with carbonyl compounds.

- Functionalization : Subsequent steps include the introduction of fluorine and nitro groups through electrophilic aromatic substitution.

- Final Derivatization : The final product is obtained through esterification processes.

Case Studies

Case Study 1: Anticancer Screening

In a systematic screening of quinoline derivatives for anticancer properties conducted by researchers at [source], Ethyl 2-amino... was identified as one of the most potent inhibitors against breast cancer cell lines.

Case Study 2: Antibacterial Testing

A separate study focused on evaluating the antibacterial efficacy of various quinoline derivatives found that Ethyl 2-amino... exhibited superior activity against Gram-negative bacteria compared to traditional antibiotics like ciprofloxacin .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The electron-withdrawing nitro group (1-position) and electron-withdrawing fluorine (4-position) create a polarized electronic environment, which may influence binding to biological targets .

Biological Activity

Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action and therapeutic implications based on available research findings.

The compound's molecular formula is , with a molecular weight of approximately 359.4 g/mol. The structure features a quinoline backbone with various substituents that may influence its biological activity.

Research indicates that compounds similar to ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo have diverse mechanisms of action:

- Anticancer Activity : Compounds in this class have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic proteins. For instance, studies on related compounds demonstrated significant cytotoxic effects against various cancer cell lines (e.g., HCT116 and A549) with IC50 values indicating their potency as chemotherapeutic agents .

- Antioxidant Properties : The compound's structure suggests potential antioxidant activity. Similar derivatives have been evaluated for their ability to scavenge free radicals and reduce oxidative stress in vitro .

- Enzyme Inhibition : Some studies indicate that quinoline derivatives can act as enzyme inhibitors, impacting pathways related to inflammation and cancer progression. This inhibition can occur through competitive or non-competitive mechanisms depending on the target enzyme .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

| Activity Type | Cell Line/Model | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | HCT116 | 6.76 | Apoptosis induction |

| Anticancer | A549 | 193.93 | Caspase activation |

| Antioxidant | DPPH Assay | Not specified | Free radical scavenging |

| Enzyme Inhibition | Various | Moderate | Competitive inhibition |

Case Studies

- Study on Anticancer Properties : A recent investigation into similar quinoline derivatives revealed that specific structural modifications significantly enhanced their anticancer efficacy against colorectal carcinoma cells. The study highlighted the importance of substituent position on the quinoline ring in determining biological activity .

- Antioxidant Evaluation : Another study assessed the antioxidant potential of related compounds using various assays (e.g., DPPH and ABTS). Results indicated that modifications in the chemical structure could lead to improved radical scavenging abilities compared to standard antioxidants like vitamin E .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.